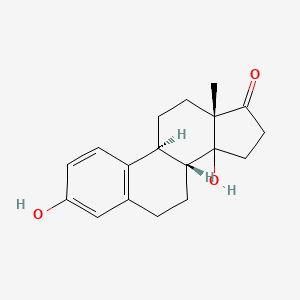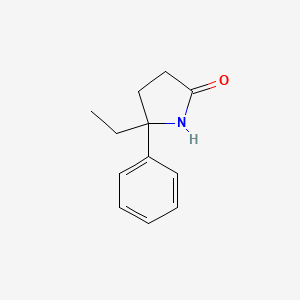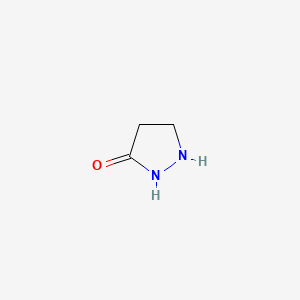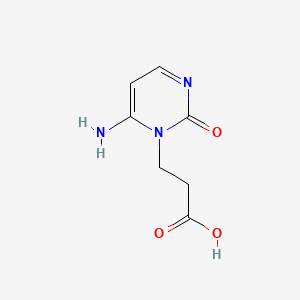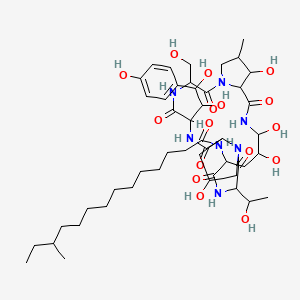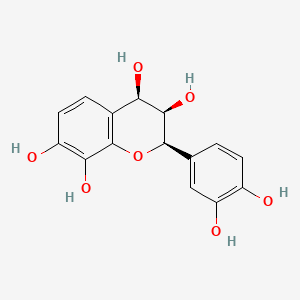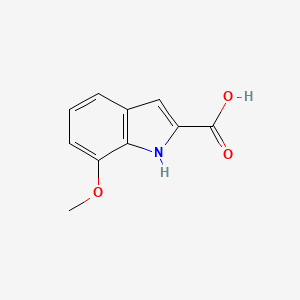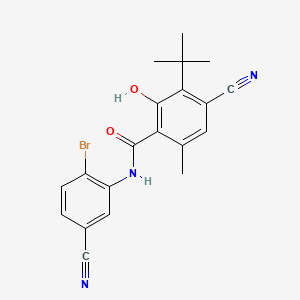
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ki-1769 is a small molecule drug that functions as an activator of ATP-sensitive potassium channels (KATP channels). It was initially developed by Kirin Holdings Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia .
Méthodes De Préparation
The synthesis of Ki-1769 involves the preparation of 3-pyridinecarboximidamide, N-cyano-N’-(2-phenylethyl)-. The synthetic route typically includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the phenylethyl group: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods for Ki-1769 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Analyse Des Réactions Chimiques
Ki-1769 undergoes various types of chemical reactions, including:
Oxidation: Ki-1769 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Ki-1769 into reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Ki-1769 serves as a model compound for studying the activation of KATP channels and their role in various chemical processes.
Biology: In biological research, Ki-1769 is used to investigate the physiological and pharmacological effects of KATP channel activation on cellular functions.
Medicine: Ki-1769 has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and myocardial ischemia.
Mécanisme D'action
Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .
Comparaison Avec Des Composés Similaires
Ki-1769 is part of a class of compounds known as pyridinecarboxamidine derivatives. Similar compounds include:
Ki-1769 is unique in its specific activation of KATP channels without additional nitrate activity, which distinguishes it from other compounds with dual activities .
Propriétés
Numéro CAS |
133300-00-2 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |
Clé InChI |
SUPZSNPDPSPMTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Synonymes |
Ki 1769 Ki-1769 Ki1769 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

